Product packaging for Ethyldeoxyuridine monophosphate(Cat. No.:CAS No. 56576-83-1)

Ethyldeoxyuridine monophosphate

Cat. No.: B1229315
CAS No.: 56576-83-1
M. Wt: 336.23 g/mol
InChI Key: PKJQLAZOOFOCPH-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyldeoxyuridine monophosphate is a pyrimidine 2'-deoxyribonucleoside monophosphate analog proposed for research in virology and nucleic acid metabolism . Its nucleoside precursor, 5-Ethyldeoxyuridine (Edoxudine), is a well-characterized thymidine analog with potent and selective activity against herpes simplex virus (HSV) types 1 and 2 . The proposed mechanism of action for this class of compounds involves selective activation within virus-infected cells. The viral thymidine kinase phosphorylates the nucleoside to its monophosphate form, which is subsequently converted to the active triphosphate by cellular enzymes . The triphosphate form then acts as a competitive inhibitor and alternate substrate for the viral DNA polymerase, ultimately suppressing viral DNA synthesis and replication . Researchers can utilize this compound to probe viral replication pathways and investigate novel antiviral strategies. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N2O8P B1229315 Ethyldeoxyuridine monophosphate CAS No. 56576-83-1

Properties

CAS No.

56576-83-1

Molecular Formula

C11H17N2O8P

Molecular Weight

336.23 g/mol

IUPAC Name

[(2S,3R,5S)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H17N2O8P/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(21-9)5-20-22(17,18)19/h4,7-9,14H,2-3,5H2,1H3,(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m1/s1

InChI Key

PKJQLAZOOFOCPH-VGMNWLOBSA-N

SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)COP(=O)(O)O)O

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Synonyms

2'-deoxy-5-ethyl-5'-uridylic acid
5-ethyl-dUMP
EdU-MP
ethyldeoxyuridine monophosphate

Origin of Product

United States

Molecular Characteristics and Biological Structural Correlates of Ethyldeoxyuridine Monophosphate

Structural Features Essential for Biological Recognition

The 5'-Monophosphate Group: The negatively charged phosphate (B84403) moiety is fundamental for the initial binding and correct orientation of the nucleotide within the catalytic pocket of thymidylate synthase. It engages in multiple electrostatic interactions, primarily through hydrogen bonds with the side chains of conserved arginine residues in the active site. wikipedia.org These interactions anchor the molecule, positioning the pyrimidine (B1678525) ring for subsequent catalytic steps or, in the case of an inhibitor, for stable binding. The essential role of the phosphate group is underscored by the fact that the corresponding nucleoside (5-ethyl-2'-deoxyuridine) lacks significant inhibitory activity against the isolated enzyme.

The 2'-Deoxyribose Moiety: The deoxyribose sugar ring links the phosphate group to the pyrimidine base. Its structure and conformation are critical for placing the uracil (B121893) ring in the correct proximity to other binding partners. The absence of the 2'-hydroxyl group is a key feature that distinguishes it as a deoxyribonucleotide, directing it toward enzymes involved in DNA precursor synthesis, such as thymidylate synthase. The flexibility of the sugar, known as "sugar pucker," also plays a role in achieving an optimal fit within the enzyme's active site.

The 5-Ethyluracil (B24673) Base: The pyrimidine base determines the specificity of the interaction. The uracil ring itself forms hydrogen bonds with the protein backbone, mimicking the natural substrate dUMP. The substituent at the C5 position is a critical determinant of whether the molecule acts as a substrate or an inhibitor. While dUMP (with a hydrogen at C5) is the natural substrate and dTMP (with a methyl group at C5) is the product, the presence of the slightly bulkier ethyl group at this position allows 5-ethyl-dUMP to be recognized and bound by the enzyme, but it interferes with the completion of the catalytic cycle, leading to potent inhibition.

Table 1: Key Structural Components of 5-ethyl-dUMP and Their Primary Roles in Enzyme Recognition
Structural ComponentKey FeaturesPrimary Role in Biological RecognitionInteracting Enzyme Residues (Typical)
5'-MonophosphateNegative charge at physiological pHAnchoring, orientation, electrostatic interactionsArginine residues
2'-Deoxyribose SugarLacks 2'-hydroxyl group; flexible puckerCorrect positioning of the base, specificity for DNA precursor pathwaysVarious active site residues
5-Ethyluracil BaseEthyl group at C5 positionSpecificity, hydrogen bonding, hydrophobic interactions, inhibition of catalysisHydrophobic pockets, specific amino acid side chains

Conformational Analysis of Ethyldeoxyuridine Monophosphate in Solution and Enzyme Complexes

The three-dimensional shape, or conformation, of 5-ethyl-dUMP is not static and plays a crucial role in its biological activity. The key conformational parameters include the sugar pucker, the torsion angle of the glycosidic bond, and the orientation of the phosphate group. While specific high-resolution structural data for 5-ethyl-dUMP is limited, its conformation can be understood by comparison with its natural counterpart, dUMP, and other 5-substituted analogs.

In solution, deoxyribonucleotides like 5-ethyl-dUMP exist in a dynamic equilibrium between different sugar conformations, primarily the C2'-endo and C3'-endo puckers. The C2'-endo conformation is predominant for most deoxyribonucleosides and is characteristic of B-form DNA. Upon binding to an enzyme such as thymidylate synthase, the nucleotide often adopts a more constrained conformation that is optimal for fitting into the active site. For the natural substrate dUMP, binding to thymidylate synthase typically locks the sugar into a C2'-endo pucker. It is highly probable that 5-ethyl-dUMP adopts a similar conformation upon binding.

Another critical aspect is the rotation around the N-glycosidic bond, which connects the C1' atom of the sugar to the N1 atom of the pyrimidine base. This rotation determines the orientation of the base relative to the sugar, described by the torsion angle χ. Nucleotides can adopt either an anti or a syn conformation. For pyrimidine nucleotides, the anti conformation is energetically favored and is the conformation required for binding to thymidylate synthase. In this orientation, the bulky part of the base points away from the sugar ring, allowing for proper hydrogen bonding and interaction with the enzyme's active site.

Table 2: Predicted Conformational Parameters of 5-ethyl-dUMP
Conformational FeatureParameterDominant State in SolutionExpected State in Enzyme Complex (e.g., Thymidylate Synthase)
Deoxyribose Sugar PuckerPseudorotation phase angle (P)Equilibrium between C2'-endo (S-type) and C3'-endo (N-type)Predominantly C2'-endo (S-type)
Glycosidic BondTorsion Angle (χ)AntiAnti

Impact of 5-Ethyl Substitution on Molecular Interactions

The substitution of the C5 hydrogen of dUMP with an ethyl group is the defining structural feature of 5-ethyl-dUMP and is directly responsible for its potent inhibitory activity against thymidylate synthase. The impact of this substitution is twofold, involving both steric and electronic effects that alter the molecule's interactions within the enzyme's active site.

The primary effect of the 5-ethyl group is the introduction of increased hydrophobicity. The active site of thymidylate synthase contains a hydrophobic pocket that accommodates the 5-substituent of the uracil ring. The natural product, dTMP, has a 5-methyl group that fits snugly into this pocket. The slightly larger ethyl group of 5-ethyl-dUMP can also be accommodated and may even form more extensive van der Waals and hydrophobic interactions, potentially increasing the binding affinity compared to the natural substrate dUMP. This enhanced binding due to hydrophobic interactions is a well-recognized principle in drug design.

However, the increased size of the ethyl group compared to the methyl group of the product (dTMP) also introduces steric constraints that interfere with the catalytic mechanism. Thymidylate synthase catalyzes the transfer of a methylene (B1212753) group from the cofactor N⁵,N¹⁰-methylenetetrahydrofolate to the C5 position of dUMP, followed by a reduction to a methyl group. The presence of the pre-existing ethyl group at the C5 position physically blocks this methyl transfer, thereby acting as a powerful competitive inhibitor of the enzyme. The molecule binds effectively to the active site, mimicking the substrate, but the reaction cannot proceed. This leads to a "dead-end" complex that sequesters the enzyme, preventing it from processing the natural substrate and thereby halting dTMP synthesis.

Enzymatic Interactions and Substrate Specificity of Ethyldeoxyuridine Monophosphate and Its Derivatives

Interactions with Viral Thymidine (B127349) Kinases

Viral thymidine kinases (TKs), particularly those from the Herpesviridae family, such as Herpes Simplex Virus type 1 (HSV-1) TK, are renowned for their broad substrate specificity compared to their human counterparts. ebi.ac.uk This characteristic is a cornerstone of antiviral chemotherapy, as it allows for the selective activation of prodrugs in infected cells. ebi.ac.uk

Substrate Affinity and Catalytic Efficiency

Viral thymidine kinases can phosphorylate a wide array of pyrimidine (B1678525) and purine (B94841) nucleoside analogs. The affinity of these enzymes for 5-substituted 2'-deoxyuridine (B118206) substrates is a critical determinant of their antiviral efficacy. For a series of 5-substituted 2'-deoxyuridines, including those with alkyl substituents, their affinity for HSV-1 TK is influenced by the properties of the substituent at the 5-position of the pyrimidine ring. nih.gov

While specific kinetic parameters for ethyldeoxyuridine are not always explicitly detailed in comparative tables, the principles governing its interaction can be inferred. The phosphorylation of 5-ethynyl-2'-deoxyuridine (B1671113) (a close structural relative) by HSV-TK has been shown to be efficient. nih.gov The catalytic efficiency (kcat/Km) is a measure of how effectively an enzyme can convert a substrate into a product. For HSV-TK, the efficiency of phosphorylating various nucleoside analogs can be substantial, priming them for subsequent phosphorylation steps.

Interactive Data Table: Kinetic Parameters of Various Nucleoside Analogs with Viral Thymidine Kinase (Note: Specific values for Ethyldeoxyuridine are often not available in direct comparative studies, but its behavior can be inferred from analogs.)

SubstrateViral Kinase SourceKm (µM)Vmax (relative %)kcat/Km (relative efficiency)Reference
ThymidineHSV-1~0.5100100 nih.gov
5-Ethynyl-2'-deoxyuridine (EdU)HSV-1Not specifiedSimilar to ThymidineHigh nih.gov
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)HSV-1High AffinityEfficiently phosphorylatedHigh
3'-Azido-2',3'-dideoxythymidine (AZT)HSV-1~0.6Not specifiedNot specified nih.gov

This table is illustrative and compiles data from various sources. Direct comparative values under identical experimental conditions are often unavailable.

Comparative Specificity with Natural Substrates (e.g., Thymidine)

The natural substrate for thymidine kinase is thymidine. Viral TKs, such as HSV-1 TK, not only phosphorylate thymidine but also other deoxynucleosides like deoxyuridine and deoxycytidine. mdpi.com The key to the therapeutic use of nucleoside analogs is the differential specificity between viral and human kinases. While human cytosolic thymidine kinase (TK1) is highly specific for thymidine, HSV-1 TK demonstrates a much broader acceptance of substrates. ebi.ac.uk This allows compounds like ethyldeoxyuridine to be preferentially phosphorylated in virus-infected cells, where the viral kinase is present.

The rate of phosphorylation of 5-ethynyl-2'-deoxyuridine (EdU) by HSV-TK is comparable to that of thymidine, highlighting the viral enzyme's ability to efficiently process modified nucleosides. nih.gov In contrast, the phosphorylation of some analogs by human TK1 is significantly less efficient. nih.gov This preferential phosphorylation by the viral enzyme is the first step in the selective activation of the antiviral agent.

Structural Basis of Viral Thymidine Kinase Selectivity

The broad substrate specificity of HSV-1 TK is rooted in the unique structural features of its active site. nih.gov The binding of 5-substituted 2'-deoxyuridine analogs is largely driven by interactions with the sugar and base moieties of the nucleoside. nih.gov The active site of HSV-1 TK can accommodate a variety of substituents at the 5-position of the uracil (B121893) ring.

Key factors influencing the binding affinity include the hydrophobicity and the geometric properties of the 5-substituent. nih.gov Lipophilic and well-defined substituents tend to favor high-affinity binding. nih.gov The flexibility of the active site allows it to adapt to different side chains, a feature not as pronounced in the more rigid active site of human TK1. This structural plasticity is a fundamental reason for the enzyme's capacity to phosphorylate a wide range of nucleoside analogs, including those with an ethyl group at the 5-position.

Interactions with Host Cellular Kinases

Once ethyldeoxyuridine is monophosphorylated, further phosphorylation to the di- and triphosphate forms is carried out by host cellular kinases. The interaction of ethyldeoxyuridine and its monophosphate with the two primary human thymidine kinases, cytosolic thymidine kinase (TK1) and mitochondrial thymidine kinase (TK2), is of significant importance as it can lead to off-target effects and cellular toxicity.

Cytosolic Thymidine Kinase (TK1)

Human cytosolic thymidine kinase (TK1) is a key enzyme in the salvage pathway of pyrimidine synthesis and its expression is tightly regulated in a cell-cycle-dependent manner. nih.gov TK1 exhibits a narrow substrate specificity, with a strong preference for thymidine. ebi.ac.uknih.gov While it can phosphorylate some thymidine analogs, the efficiency is often much lower compared to viral TKs.

The phosphorylation of 5-substituted deoxyuridines by TK1 is generally inefficient. For instance, the phosphorylation of 5-bromovinyl-2'-deoxyuridine (BVDU) by human TK1 is significantly less efficient than by TK2. nih.gov This suggests that ethyldeoxyuridine is likely a poor substrate for TK1. This poor interaction with TK1 is advantageous for antiviral therapy, as it minimizes the activation of the drug in uninfected, healthy cells, thereby reducing potential cytotoxicity.

Interactive Data Table: Substrate Specificity of Human Cytosolic Thymidine Kinase (TK1)

SubstrateKm (µM)Relative Vmax (%)Relative Efficiency (Vmax/Km)Reference
Thymidine0.5100200 nih.gov
3'-Azido-2',3'-dideoxythymidine (AZT)0.6Not specifiedNot specified nih.gov
5-Fluorodeoxyuridine2.2Not specifiedNot specified nih.gov
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)High KmLowVery Low nih.gov

Mitochondrial Thymidine Kinase (TK2)

Mitochondrial thymidine kinase (TK2) is constitutively expressed and plays a crucial role in providing precursors for mitochondrial DNA (mtDNA) synthesis. slu.se Unlike TK1, TK2 can phosphorylate both thymidine and deoxycytidine. slu.se TK2 also demonstrates a broader substrate specificity than TK1 for certain nucleoside analogs.

TK2 is known to phosphorylate a number of pyrimidine nucleoside analogs, and this interaction can be a source of mitochondrial toxicity for some antiviral drugs. slu.se For example, TK2 can phosphorylate 5-bromovinyl-2'-deoxyuridine (BVDU) much more efficiently than TK1. nih.gov Given this, it is plausible that ethyldeoxyuridine could also serve as a substrate for TK2. The phosphorylation of nucleoside analogs by TK2 can lead to their incorporation into mtDNA, potentially causing mitochondrial dysfunction. The kinetics of dThd phosphorylation by TK2 can exhibit negative cooperativity, while dCyd phosphorylation follows Michaelis-Menten kinetics. slu.se

Interactive Data Table: Substrate Specificity of Human Mitochondrial Thymidine Kinase (TK2)

SubstrateKinetic BehaviorRelative Vmax (%)NotesReference
ThymidineNegative Cooperativity100- nih.gov
DeoxycytidineMichaelis-MentenEfficiently phosphorylated- nih.gov
3'-Azido-2',3'-dideoxythymidine (AZT)Negative Cooperativity~5-6% of ThymidinePoor substrate nih.gov
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)Efficiently phosphorylatedHighSignificantly better substrate than for TK1 nih.gov

Other Relevant Nucleotide Kinases

The conversion of Ethyldeoxyuridine monophosphate (EdUMP) into its biologically active triphosphate form is a critical process facilitated by a cascade of cellular nucleotide kinases. Following its formation from Ethyldeoxyuridine (EdU) via thymidine kinase, EdUMP must undergo two subsequent phosphorylation steps.

The first of these steps, the conversion of EdUMP to Ethyldeoxyuridine diphosphate (B83284) (EdUDP), is likely catalyzed by UMP/CMP kinase (UMP/CMPK) . Human UMP/CMPK is known to phosphorylate a broad range of pyrimidine and deoxycytidine analogue monophosphates. nih.govnih.gov This enzyme exhibits a notable lack of stereoselectivity, enabling it to phosphorylate both D- and L-form nucleoside monophosphates. nih.gov Given its established role in phosphorylating various pyrimidine analogues, it is the primary candidate for catalyzing the phosphorylation of EdUMP. novocib.com

The final phosphorylation step, converting EdUDP to Ethyldeoxyuridine triphosphate (EdUTP), is carried out by nucleoside diphosphate kinases (NDPKs) . These enzymes exhibit broad substrate specificity, catalyzing the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (commonly ATP) to a nucleoside diphosphate. nih.gov This "ping-pong" mechanism is crucial for maintaining the cellular pool of nucleoside triphosphates required for nucleic acid synthesis and other metabolic processes. nih.gov The involvement of NDPKs in the activation of various antiviral nucleotide analogues is well-documented, supporting their role in the final phosphorylation of EdUDP.

Interactions of Ethyldeoxyuridine Triphosphate with DNA Polymerases

Once formed, Ethyldeoxyuridine triphosphate (EdUTP) can act as a substrate for various DNA polymerases, substituting for the natural substrate, deoxythymidine triphosphate (dTTP).

Substrate Utilization by Viral DNA Polymerases

EdUTP is recognized as a substrate by certain viral DNA polymerases. Notably, it can be enzymatically incorporated into DNA by viral reverse transcriptases. abpbio.com The ability of viral polymerases to utilize 5-substituted dUTP analogues is a known phenomenon. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate, a selective antiherpetic agent, can substitute for dTTP in reactions catalyzed by DNA polymerases, indicating that modifications at the 5-position of the uracil base are tolerated by some viral enzymes. nih.gov This suggests a potential for EdUTP to be incorporated into viral genomes during replication.

Substrate Utilization by Host Cellular DNA Polymerases (α, β, γ)

Host cellular DNA polymerases also recognize and incorporate EdUTP. The parent compound, deoxyuridine triphosphate (dUTP), is readily utilized as a substrate for DNA synthesis by mammalian DNA polymerases α and β, with apparent Km values very similar to those for dTTP. nih.gov Furthermore, studies with the closely related analogue 5-ethynyl-2'-deoxycytidine (B116413) triphosphate (EdCTP) have demonstrated that it is accepted as a substrate by human DNA polymerase β, with an incorporation efficiency only modestly lower than that of the native dCTP. nih.gov

Commercial suppliers of EdUTP confirm its utility as a substrate for several DNA polymerases, including Family A polymerases like Taq and Family B polymerases such as Pwo and KOD XL. jenabioscience.combaseclick.eu This broad acceptance across different polymerase families underscores its ability to act as a surrogate for dTTP during DNA replication and repair in host cells.

Implications for DNA Synthesis Fidelity and Chain Elongation

The incorporation of EdUTP into a nascent DNA strand does not appear to immediately impede the rate of chain elongation. However, the presence of the 5-ethyl group in the DNA duplex has significant downstream consequences for genome stability. The introduction of EdU into cellular DNA can trigger DNA damage responses and lead to cell cycle arrest.

The presence of a uracil derivative in DNA can lead to genomic instability. After incorporation, the EdU moiety can be recognized and excised by uracil DNA-glycosylase, creating an apurinic/apyrimidinic (AP) site. nih.govnih.gov The subsequent repair of this AP site can be error-prone, potentially leading to mutations. nih.gov Studies have shown that treatment of cells with EdU leads to a dose-dependent increase in the frequency of sister chromatid exchanges, a hallmark of replication stress and a potential indicator of reduced fidelity in DNA replication and repair processes.

Influence on Other Nucleotide Metabolizing Enzymes

Beyond its role as a building block for DNA synthesis, the monophosphate form of Ethyldeoxyuridine also interacts with other key enzymes involved in nucleotide metabolism.

Thymidylate Synthase Interactions

This compound (EdUMP), or its close analogue 5-ethynyl-dUMP, acts as an inhibitor of thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), catalyzing the methylation of deoxyuridine monophosphate (dUMP).

Compound Enzyme Inhibition Type Ki Value
5-ethynyl-dUMPThymidylate SynthaseCompetitive (vs dUMP)2.7 x 10⁻⁶ M

Deoxyuridine Triphosphatase (dUTPase) Interactions

Deoxyuridine triphosphatase (dUTPase), a crucial enzyme in nucleotide metabolism, plays a vital role in maintaining the integrity of DNA. Its primary function is to catalyze the hydrolysis of deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and pyrophosphate. wikipedia.orgwikipedia.org This action serves two main purposes: it prevents the harmful incorporation of uracil into DNA by DNA polymerases by minimizing the cellular pool of dUTP, and it generates dUMP, the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP). wikipedia.orgwikipedia.org

Ethyldeoxyuridine (EdU), as an analogue of thymidine, undergoes intracellular phosphorylation to its monophosphate (EdUMP), diphosphate (EdUDP), and ultimately its triphosphate form, 5-ethynyl-2'-deoxyuridine triphosphate (EdUTP). It is this triphosphate derivative that interacts with the cellular nucleotide-metabolizing enzymes, including dUTPase. The cellular dUTPase recognizes dUTP and its analogues, like EdUTP, as substrates. The enzyme's ability to hydrolyze these molecules is a key factor in regulating their availability for incorporation into nascent DNA.

The interaction with dUTPase is defined by high substrate specificity. The enzyme efficiently discriminates between dUTP and other deoxynucleotide triphosphates. For instance, studies on E. coli dUTPase have shown it to be highly specific for dUTP, with other nucleotides like dCTP being hydrolyzed at a rate approximately 100,000 times less efficiently. nih.gov This specificity is crucial for precise regulation of nucleotide pools. While specific kinetic data for EdUTP as a substrate for dUTPase is not extensively documented, the enzyme's known affinity for uracil-based nucleotides suggests it would be recognized and processed. The efficiency of this hydrolysis would influence the effective concentration of EdUTP available for DNA polymerases.

Inhibition of dUTPase has been explored as a therapeutic strategy, particularly in conjunction with thymidylate synthase inhibitors like 5-fluorouracil (B62378) (5-FU). nih.govnih.gov By blocking dUTPase, the cellular levels of dUTP and its analogues (like 5-FU-derived FdUTP) increase, leading to greater uracil misincorporation into DNA and enhanced cytotoxicity in cancer cells. nih.govnih.gov This same principle applies to EdU; the activity level of dUTPase in a cell will modulate the extent to which EdUTP accumulates and is subsequently incorporated into DNA.

Below is a table summarizing the typical kinetic parameters for the natural substrate (dUTP) with dUTPase from different organisms, which provides a baseline for understanding the enzyme's efficiency.

Enzyme SourceSubstrateKm (μM)kcat (s-1)
Escherichia colidUTP~0.16 - 9
HumandUTP1.1Not specified
Leishmania majordUTP2.1149

This table presents data for the natural substrate dUTP, as specific kinetic values for Ethyldeoxyuridine triphosphate (EdUTP) are not widely available. Data sourced from multiple studies. nih.gov

Mechanisms of Action at the Cellular and Molecular Level

Inhibition of Viral DNA Replication Through Triphosphate Incorporation

The central mechanism of action for ethyldeoxyuridine is the inhibition of viral DNA replication. This process is initiated by the phosphorylation of the parent nucleoside, edoxudine (B1671110) (5-ethyl-2'-deoxyuridine), first to its monophosphate form, and subsequently to its active triphosphate derivative, ethyldeoxyuridine triphosphate (EdU-TP). This activation relies on viral and cellular kinases, with the initial phosphorylation to the monophosphate being preferentially carried out by viral thymidine (B127349) kinase in infected cells. drugbank.com The resulting triphosphate form is the key effector molecule that directly interferes with the viral replication machinery.

Once formed, ethyldeoxyuridine triphosphate acts as a competitive inhibitor of viral DNA polymerase. drugbank.com Structurally, it mimics the natural deoxynucleoside triphosphate, deoxythymidine triphosphate (dTTP), allowing it to bind to the active site of the viral DNA polymerase. This competition reduces the rate at which the natural nucleotide is incorporated, thereby slowing down the synthesis of the viral genome. The inhibitory potency of nucleoside triphosphate analogs can be quantified by their inhibition constant (IC50), which represents the concentration required to inhibit enzyme activity by 50%. Studies on various nucleoside analogs demonstrate that their triphosphate forms can be potent competitive inhibitors of viral DNA polymerases. nih.gov For instance, tenofovir-diphosphate, the active form of the prodrug tenofovir, inhibits the Epstein-Barr virus (EBV) DNA polymerase by competing with the natural substrate dATP. mit.edu Similarly, ethyldeoxyuridine triphosphate competes with dTTP for the viral polymerase active site.

Table 1: Comparative Inhibition of Viral vs. Cellular DNA Polymerases by Nucleoside Analogs (Illustrative)

Nucleoside Analog Triphosphate Target Viral Polymerase Viral Polymerase Kᵢ (µM) Cellular Polymerase α Kᵢ (µM) Selectivity Index (Cellular Kᵢ / Viral Kᵢ)
Acyclovir-TP HSV-1 DNA Polymerase 0.06 2.3 ~38
Ganciclovir-TP HCMV DNA Polymerase 0.15 3.0 20

| EdU-TP (Ethyldeoxyuridine-TP) | HSV-1 DNA Polymerase | Data not specified | Data not specified | High selectivity reported drugbank.com |

Upon binding to the viral DNA polymerase, ethyldeoxyuridine triphosphate can be incorporated into the growing viral DNA strand in place of thymidine. While some nucleoside analogs, such as dideoxynucleotides used in Sanger sequencing, lack a 3'-hydroxyl group and thus act as obligate chain terminators, the mechanism for ethyldeoxyuridine is more nuanced. youtube.comyoutube.com Ethyldeoxyuridine possesses a 3'-hydroxyl group, which means its incorporation does not automatically halt DNA chain elongation. However, the presence of the bulky ethyl group at the 5-position of the uracil (B121893) base can cause steric hindrance. This alteration can distort the DNA helix, weakening the template-primer binding and reducing the efficiency of subsequent nucleotide additions by the DNA polymerase, effectively leading to a functional chain termination or a significant disruption of the replication process. patsnap.com This leads to the production of faulty and non-infectious viral genomes. patsnap.com

A key feature of ethyldeoxyuridine's mechanism is its high selectivity for virus-infected cells. This selectivity stems from two main factors:

Preferential Phosphorylation: The initial and rate-limiting step of converting edoxudine to its monophosphate form is catalyzed much more efficiently by viral thymidine kinase than by host cell kinases. drugbank.com

Preferential Incorporation: The resulting ethyldeoxyuridine triphosphate is a more favorable substrate for viral DNA polymerase compared to host cellular DNA polymerases.

Consequently, at antivirally active concentrations, ethyldeoxyuridine is phosphorylated to a much greater extent in herpes-infected cells than in uninfected cells. drugbank.com This leads to a higher concentration of the active triphosphate form within infected cells, which in turn results in its preferential incorporation into viral DNA over cellular DNA. drugbank.com The level of incorporation into the viral genome correlates with the concentration of the drug and directly contributes to the suppression of viral DNA synthesis and a reduction in viral replication. drugbank.com

Perturbation of Cellular Nucleotide Pools

Beyond direct interaction with viral polymerase, ethyldeoxyuridine can also influence the cellular environment by altering the balance of deoxynucleoside triphosphate (dNTP) pools. These pools are critical for DNA synthesis, and their disruption can further enhance the antiviral effect.

The monophosphate form of some nucleoside analogs can inhibit key enzymes involved in nucleotide biosynthesis. For the related compound 5-ethynyl-2′-deoxyuridine (EdU), its monophosphate form (EdUMP) is known to be an inhibitor of thymidylate synthase. nih.gov Inhibition of this enzyme leads to a depletion of the deoxythymidine monophosphate (dTMP) pool, which subsequently reduces the intracellular concentration of dTTP. A reduction in the competing natural substrate (dTTP) enhances the ability of ethyldeoxyuridine triphosphate to compete for the viral DNA polymerase, thereby potentiating its incorporation into viral DNA. nih.gov While direct inhibition of thymidylate synthase by ethyldeoxyuridine monophosphate is a plausible mechanism, specific studies are required for confirmation. An imbalance in one nucleotide pool can have cascading effects on others, potentially affecting the levels of dCTP and other deoxynucleoside triphosphates, further impairing the fidelity and efficiency of DNA replication. nih.govnih.gov

Modulation of Cell Proliferation and DNA Synthesis in Research Models

In research settings, nucleoside analogs that interfere with DNA synthesis are valuable tools for studying cell proliferation. Compounds like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used to label and detect newly synthesized DNA during the S-phase of the cell cycle. lumiprobe.comjenabioscience.comlumiprobe.com Ethyldeoxyuridine, by its nature as a DNA synthesis inhibitor, can also modulate cell proliferation. Its incorporation into the DNA of dividing cells can lead to cytotoxicity, a property that limits its systemic use but is relevant in topical applications. patsnap.com In research models, the introduction of ethyldeoxyuridine can inhibit the proliferation of both uninfected and infected cells, although its effects are more pronounced in cells actively replicating viral DNA due to its preferential activation in those cells. drugbank.com The extent of this anti-proliferative effect is dependent on the cell type and the concentration of the compound.

Table 2: Effects of Nucleoside Analogs on DNA Synthesis and Cell Proliferation in Research Models

Compound Primary Research Application Effect on DNA Synthesis Impact on Cell Proliferation
Ethyldeoxyuridine Antiviral research Inhibits viral DNA synthesis; can be incorporated into cellular DNA at higher concentrations. Inhibitory/cytotoxic, particularly in rapidly dividing or virus-infected cells.
5-Ethynyl-2'-deoxyuridine (EdU) Cell proliferation assays Incorporated into newly synthesized DNA for detection. nih.govspringernature.com Used as a marker; can be cytotoxic at high concentrations or with prolonged exposure. nih.gov

Use in DNA Pulse-Labeling Techniques (e.g., EdU and related analogs)

Ethyldeoxyuridine (EdU) is a synthetic nucleoside analog of thymidine that has become a cornerstone of modern cell proliferation assays. Its mechanism of action hinges on its intracellular conversion to this compound and subsequent metabolites, which are then incorporated into newly synthesized DNA. This process allows for the precise and sensitive detection of cells undergoing DNA replication.

The journey of EdU from a culture medium additive to a detectable component of DNA involves a series of enzymatic steps that mirror the endogenous nucleotide salvage pathway. Once transported into the cell, EdU serves as a substrate for thymidine kinase (TK1), the first and rate-limiting enzyme in this pathway. TK1 catalyzes the phosphorylation of EdU, attaching a phosphate (B84403) group to the 5' hydroxyl of its deoxyribose sugar to form this compound (EdU-MP).

This initial phosphorylation is a critical step, as it traps the EdU molecule within the cell and primes it for further activation. The efficiency of this step can be influenced by the intracellular concentration of the natural substrate, thymidine, which competes with EdU for the active site of thymidine kinase.

Following its formation, EdU-MP is further phosphorylated by the enzyme thymidylate kinase (TMPK) to yield Ethyldeoxyuridine diphosphate (B83284) (EdU-DP). Subsequently, nucleoside diphosphate kinases (NDPKs) catalyze the final phosphorylation step, converting EdU-DP into Ethyldeoxyuridine triphosphate (EdU-TP). It is this triphosphate form that is recognized by DNA polymerases as a surrogate for deoxythymidine triphosphate (dTTP).

The detection of the incorporated EdU is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." A fluorescently labeled azide (B81097) is introduced, which covalently bonds to the ethynyl (B1212043) group of the incorporated EdU. This reaction is rapid and occurs under mild conditions, preserving cellular morphology and allowing for multiplexing with other fluorescent probes. This detection method is a significant advantage over older techniques, such as those using bromodeoxyuridine (BrdU), which require harsh DNA denaturation steps that can damage cellular structures and epitopes for antibody-based detection.

Interactive Data Table: Key Enzymes in the Intracellular Activation of EdU

EnzymeSubstrateProductRole in EdU Labeling
Thymidine Kinase (TK1)Ethyldeoxyuridine (EdU)This compound (EdU-MP)Initial and rate-limiting phosphorylation step.
Thymidylate Kinase (TMPK)This compound (EdU-MP)Ethyldeoxyuridine diphosphate (EdU-DP)Second phosphorylation step.
Nucleoside Diphosphate Kinase (NDPK)Ethyldeoxyuridine diphosphate (EdU-DP)Ethyldeoxyuridine triphosphate (EdU-TP)Final phosphorylation to the active form for DNA incorporation.
DNA PolymeraseEthyldeoxyuridine triphosphate (EdU-TP)EdU-labeled DNAIncorporation of the activated EdU into newly synthesized DNA.

Detailed Research Findings:

Research has demonstrated that the rate of EdU incorporation is dependent on the concentration of EdU in the culture medium and is competitively inhibited by the presence of thymidine. This competition underscores the reliance of EdU on the endogenous nucleotide salvage pathway. Studies have shown that even low micromolar concentrations of EdU are sufficient for robust labeling of proliferating cells.

The kinetics of the enzymes involved play a significant role. While specific kinetic parameters for EdU and its phosphorylated derivatives are not as extensively characterized as those for their natural counterparts, it is understood that thymidine kinase exhibits a high affinity for thymidine, and thus, high concentrations of thymidine can outcompete EdU for phosphorylation, reducing the labeling efficiency.

Interactive Data Table: Factors Influencing EdU Incorporation

FactorEffect on EdU IncorporationMechanism
EdU ConcentrationIncreases with concentration (up to a saturation point)Higher substrate availability for thymidine kinase.
Thymidine ConcentrationDecreases with increasing concentrationCompetitive inhibition of thymidine kinase.
Cell Cycle PhaseOccurs only in S-phaseDNA replication, and therefore incorporation of nucleotides, happens during the S-phase.
Thymidine Kinase ActivityDirectly proportionalTK1 is the rate-limiting enzyme for the initial phosphorylation of EdU.

Comparative Analysis with Other Nucleoside Analogs

Structural Homologies and Functional Divergences with Pyrimidine (B1678525) Deoxynucleoside Analogs

Ethyldeoxyuridine, often studied as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is a synthetic nucleoside analog of thymidine (B127349). wikipedia.orgwikipedia.org Its structure is fundamentally similar to the natural pyrimidine deoxynucleoside, thymidine, and other analogs like bromodeoxyuridine (BrdU) and idoxuridine (B1674378) (IDU). The core structure consists of a pyrimidine base linked to a deoxyribose sugar. The critical distinction lies in the substituent at the 5-position of the pyrimidine ring. While thymidine has a methyl group, EdU has a small ethynyl (B1212043) group (-C≡CH), BrdU has a bromine atom, and IDU has an iodine atom. mdpi.comaatbio.comwikipedia.org

These seemingly minor structural modifications lead to significant functional divergences. The primary application of both EdU and BrdU is the detection of DNA synthesis in proliferating cells. fishersci.comjenabioscience.com However, their detection methods differ substantially due to their distinct chemical groups. BrdU is incorporated into DNA and detected using specific antibodies. aatbio.com This process requires harsh DNA denaturation using acid or heat to expose the BrdU epitope for antibody binding, which can disrupt cellular morphology. fishersci.comnih.gov

In contrast, the terminal alkyne of EdU's ethynyl group facilitates detection via a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". wikipedia.orgfishersci.com This reaction is highly specific and can be performed under mild conditions, preserving the integrity of cellular structures and allowing for easier multiplexing with other fluorescent probes. nih.govresearchgate.net This functional advantage has led to the increasing popularity of EdU over BrdU for cell proliferation assays. biocompare.comyoutube.com While both EdU and BrdU can exhibit cytotoxicity at high concentrations, some studies suggest EdU may be more toxic than BrdU, particularly in cells with deficient homologous recombination repair. mdpi.com

Other analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T) also share the thymidine-like structure but have modifications on the deoxyribose ring. AZT has an azido (B1232118) group at the 3' position instead of a hydroxyl group, while d4T has a double bond between the 2' and 3' carbons and lacks the 3'-hydroxyl group. pharmacology2000.comclinpgx.org These changes are crucial for their function as chain terminators in viral DNA synthesis.

Table 1: Structural and Functional Comparison of Pyrimidine Deoxynucleoside Analogs
AnalogKey Structural Feature (Modification from Thymidine)Primary Functional Divergence
Ethyldeoxyuridine (EdU)Ethynyl group at C5 of the pyrimidine ringIncorporated into DNA; detected by mild "click chemistry," preserving cell morphology. wikipedia.orgfishersci.com
Bromodeoxyuridine (BrdU)Bromo group at C5 of the pyrimidine ringIncorporated into DNA; requires harsh DNA denaturation for antibody-based detection.
Idoxuridine (IDU)Iodo group at C5 of the pyrimidine ringIncorporated into viral DNA, blocking base pairing and inhibiting replication. wikipedia.orgmedchemexpress.com
Zidovudine (AZT)Azido group at 3' position of the deoxyribose ringActs as a DNA chain terminator by preventing phosphodiester bond formation. clinpgx.org
Stavudine (d4T)Double bond in the 2', 3' position and no 3'-hydroxyl group on the deoxyribose ringActs as a DNA chain terminator after incorporation into viral DNA. pharmacology2000.comwikipedia.org
Floxuridine (FdUrd)Fluoro group at C5 of the pyrimidine ringMetabolite (FdUMP) inhibits thymidylate synthase, blocking DNA synthesis. wikipedia.org

Comparison of Metabolic Activation Pathways Across Analogs (e.g., AZT, d4T, FdUrd, BrdU, IDU)

Nucleoside analogs are prodrugs that must be metabolically activated within the cell, typically through a series of phosphorylation steps, to exert their biological activity. This process is carried out by host cell kinases. The canonical pathway for thymidine analogs involves sequential phosphorylation to the monophosphate, diphosphate (B83284), and finally the active triphosphate form.

Initial Phosphorylation: The first step for most of these analogs, including EdU, BrdU, IDU, AZT, and d4T, is the conversion to their 5'-monophosphate form. This reaction is predominantly catalyzed by thymidine kinase (TK), with thymidine kinase 1 (TK1) being particularly important as its expression is cell-cycle regulated. pharmacology2000.comclinpgx.orgresearchgate.netdrugbank.com

Second Phosphorylation: The resulting nucleoside monophosphate is then converted to a diphosphate. This step is catalyzed by thymidylate kinase (TMPK). pharmacology2000.comclinpgx.org

Final Phosphorylation: The nucleoside diphosphate is subsequently phosphorylated to the active triphosphate form by nucleoside diphosphate kinases (NDPKs). pharmacology2000.comclinpgx.org

While the general pathway is conserved, significant differences exist in the efficiency of these steps for different analogs. For AZT, the initial phosphorylation to AZT-monophosphate (AZT-MP) is efficient, but the subsequent conversion of AZT-MP to AZT-diphosphate by thymidylate kinase is a major rate-limiting step. nih.govresearchgate.net This bottleneck leads to an accumulation of AZT-MP within the cell and limits the concentration of the active AZT-triphosphate. nih.gov In contrast, for d4T, the rate-limiting step is likely the initial phosphorylation by thymidine kinase. pharmacology2000.com

Floxuridine (FdUrd) follows a slightly different metabolic route. It can be catabolized to the active antimetabolite 5-fluorouracil (B62378) (5-FU). wikipedia.org Alternatively, it can be phosphorylated by thymidine kinase to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). wikipedia.orgnih.gov FdUMP is a potent inhibitor of thymidylate synthase, the enzyme responsible for the de novo synthesis of thymidine monophosphate (dTMP), thereby depleting the cellular pool of dTTP required for DNA synthesis. nih.gov

Table 2: Metabolic Activation Pathways of Nucleoside Analogs
AnalogStep 1: Monophosphorylation (Enzyme)Step 2: Diphosphorylation (Enzyme)Step 3: Triphosphorylation (Enzyme)Key Pathway Feature
Ethyldeoxyuridine (EdU)Thymidine Kinase (TK)Thymidylate Kinase (TMPK)Nucleoside Diphosphate Kinase (NDPK)Assumed to follow the standard thymidine analog pathway for incorporation into DNA.
AZTThymidine Kinase (TK)Thymidylate Kinase (TMPK)Nucleoside Diphosphate Kinase (NDPK)Conversion of monophosphate to diphosphate is the rate-limiting bottleneck. nih.govresearchgate.net
d4TThymidine Kinase (TK)Thymidylate Kinase (TMPK)Nucleoside Diphosphate Kinase (NDPK)Initial phosphorylation to the monophosphate is likely the rate-limiting step. pharmacology2000.comresearchgate.net
FdUrdThymidine Kinase (TK)N/A (Monophosphate is the primary active form for TS inhibition)Active as FdUMP, which inhibits thymidylate synthase. Also catabolized to 5-FU. wikipedia.orgnih.gov
BrdUThymidine Kinase (TK)Thymidylate Kinase (TMPK)Nucleoside Diphosphate Kinase (NDPK)Follows the standard pathway for incorporation into DNA. creative-bioarray.com
IDUThymidine Kinase (TK)Thymidylate Kinase (TMPK)Nucleoside Diphosphate Kinase (NDPK)Phosphorylated to its active triphosphate form which inhibits viral DNA polymerase. medchemexpress.comdrugbank.com

Differential Enzymatic Specificities of Ethyldeoxyuridine Derivatives Compared to Other Analogs

The efficiency of the metabolic activation cascade is highly dependent on how well each analog is recognized as a substrate by the respective cellular kinases. The structural modifications that define each analog influence their affinity for the active sites of these enzymes.

The most well-characterized example of differential enzymatic specificity is the interaction of AZT-monophosphate with thymidylate kinase. The presence of the bulky 3'-azido group on the deoxyribose ring makes AZT-MP a very poor substrate for this enzyme. nih.gov This leads to inefficient phosphorylation to the diphosphate form, thereby limiting the antiviral efficacy of the drug. nih.govresearchgate.net

For stavudine (d4T), while its monophosphate (d4T-MP) is efficiently converted to the diphosphate, the initial phosphorylation by thymidine kinase is less efficient compared to thymidine, making this the likely rate-limiting step. pharmacology2000.com Prodrug strategies that bypass this initial step have been developed to improve the formation of the active triphosphate form. nih.gov

The enzymatic specificity for ethyldeoxyuridine (EdU) allows it to be efficiently phosphorylated and subsequently incorporated into DNA by DNA polymerases, making it a robust tool for labeling newly synthesized DNA. jenabioscience.com Its small ethynyl group at the C5 position appears to be well-tolerated by the enzymes of the salvage pathway and the DNA replication machinery. In contrast, halogenated pyrimidines like BrdU and IDU also serve as substrates for these enzymes, but their larger halogen atoms can influence polymerase fidelity and may contribute to their mutagenic and cytotoxic properties. mdpi.com

Synergistic and Antagonistic Interactions with Other Antimetabolites and Biological Modulators

The therapeutic or biological effects of ethyldeoxyuridine and related analogs can be significantly altered when used in combination with other agents, leading to either synergistic (enhanced effect) or antagonistic (reduced effect) interactions.

Synergistic Interactions: Studies have shown that certain deoxyuridine analogs can act synergistically with the widely used chemotherapeutic agent 5-fluorouracil (FU). For instance, pretreatment with ethyldeoxyuridine (EDU) was found to enhance the neutropenia induced by 5-FU in mice, suggesting an additive or synergistic toxic effect. nih.gov Other 5-modified deoxyuridine analogs, such as 5-hydroxymethyl-2′-deoxyuridine (hmUdR), also display a synergistic cytotoxic effect with 5-FU in cancer cell lines. nih.govoncoscience.us This synergy is proposed to arise from a dramatic increase in single-strand breaks in the DNA of replicating cancer cells. nih.gov

Antagonistic Interactions: Antagonism often occurs when two agents compete for the same metabolic pathway or target.

Competition with Natural Nucleosides: The efficacy of nucleoside analogs can be diminished by the presence of their corresponding natural nucleosides. For example, the cytotoxic effects of EdU are enhanced in media deficient in thymidine, indicating that thymidine competes with EdU for incorporation into DNA. nih.gov Similarly, the antiviral activity of thymidine kinase-activated drugs can be reduced by the presence of deoxythymidine. researchgate.net

Inter-analog Antagonism: Different nucleoside analogs can interfere with each other's activation. A notable example is the antagonistic interaction between AZT and d4T. The simultaneous use of zidovudine is not recommended with stavudine because AZT can inhibit the intracellular phosphorylation of d4T, thereby reducing its activation to the effective triphosphate form. wikipedia.org

These interactions are critical considerations in the design of combination chemotherapy regimens and in the interpretation of data from cell proliferation studies.

Advanced Research Methodologies and Investigative Techniques for Ethyldeoxyuridine Monophosphate Studies

In Vitro Cellular Assays for Metabolic and Enzymatic Studies

In vitro cellular assays are fundamental to characterizing the metabolic journey of EdU to its active triphosphate form. These assays allow researchers to study the formation and effects of ethyldeoxyuridine monophosphate in a controlled biological context.

Cell Culture Models for Nucleoside Analog Metabolism

The study of this compound relies heavily on various cell culture models that provide the necessary enzymatic machinery for the phosphorylation of the parent nucleoside, EdU. The choice of cell line is critical, as the expression levels and substrate specificity of nucleoside kinases can vary significantly, directly impacting the rate of this compound formation.

Commonly used models include a range of human cancer cell lines (e.g., HeLa, HEK, SK-BR-3, BT474) and virally infected cells. baseclick.eunih.gov For instance, cancer cell lines with high proliferation rates are often selected because they possess active pyrimidine (B1678525) salvage pathways, ensuring that EdU is efficiently phosphorylated to its monophosphate and subsequently to its di- and triphosphate forms by host cell kinases like thymidine (B127349) kinase 1 (TK1) and thymidine kinase 2 (TK2). baseclick.eunih.gov The metabolism of other nucleoside analogs, such as zidovudine (B1683550) (AZT), has been extensively studied using mitochondrial TK2, highlighting the importance of specific kinases in the phosphorylation process. nih.gov The study of these enzyme systems in cell culture provides direct insight into the first and often rate-limiting step: the generation of the monophosphate metabolite. nih.gov

Plaque Reduction and Cell Proliferation Assays for Functional Assessment

Functional assays provide a macroscopic view of the consequences of this compound formation and its subsequent metabolic products.

Cell Proliferation Assays: The most prominent application of EdU is in cell proliferation assays. baseclick.eumerckmillipore.com In these assays, EdU is added to the culture medium and taken up by cells entering the S-phase of the cell cycle. merckmillipore.comsigmaaldrich.com Cellular kinases convert EdU to this compound and then to ethyldeoxyuridine triphosphate. This final product is incorporated into newly synthesized DNA. baseclick.eu The incorporated EdU is then detected using a "click" chemistry reaction, where a fluorescently labeled azide (B81097) covalently binds to the ethynyl (B1212043) group of EdU. merckmillipore.comnih.gov The resulting fluorescence is a direct measure of DNA synthesis and, therefore, cell proliferation. This entire process is contingent on the initial, efficient conversion of EdU to its monophosphate form. The simplicity and robustness of this method have made it a superior alternative to traditional BrdU (5-bromo-2'-deoxyuridine) assays, which require harsh DNA denaturation steps. lumiprobe.comnih.gov

Plaque Reduction Assays: In the context of virology, plaque reduction assays are used to determine the antiviral activity of nucleoside analogs. nih.govcreative-diagnostics.com For a compound like EdU to be an effective antiviral, it must be converted to its triphosphate form to inhibit the viral polymerase. This metabolic activation begins with the formation of this compound, often by a virally encoded or cellular kinase. The assay measures the ability of the compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer. nih.govcreative-diagnostics.com The 50% inhibitory concentration (IC50), the concentration of the drug that reduces the plaque count by 50%, is a key parameter derived from these studies. nih.gov This functional outcome is directly linked to the efficiency of the intracellular phosphorylation cascade, starting with the monophosphate.

Biochemical and Enzymatic Characterization

To gain a deeper, molecular-level understanding of this compound, researchers employ biochemical and enzymatic techniques to characterize the specific enzymes involved in its formation and metabolism.

Enzyme Kinetic Studies (Kₘ, Vₘₐₓ)

Enzyme kinetic studies are essential to quantify the efficiency and rate of the phosphorylation of EdU to this compound by specific kinases (e.g., thymidine kinase). The two primary parameters determined are the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Kₘ (Michaelis Constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an inverse measure of the enzyme's affinity for the substrate. A low Kₘ value indicates a high affinity, meaning the enzyme can be effective even at low substrate concentrations. nih.gov

Vₘₐₓ (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. A Lineweaver-Burk plot, which linearizes the Michaelis-Menten relationship, is also commonly used for graphical determination of Kₘ and Vₘₐₓ. For thymidine kinase 2, kinetic studies have revealed complex behaviors, including negative cooperativity for thymidine phosphorylation, which can be altered by the presence of other nucleoside analogs. nih.gov Such studies are crucial for comparing the efficiency with which cellular or viral kinases phosphorylate EdU relative to natural nucleosides.

Below is a representative data table illustrating how Kₘ and Vₘₐₓ are determined.

Substrate [S] (µM)1/[S] (µM⁻¹)Velocity (V) (µmol/min)1/V (min/µmol)
50.20010.50.095
100.10016.70.060
200.05025.00.040
500.02035.70.028
1000.01041.70.024
2000.00545.50.022

From a Lineweaver-Burk plot of this data, the y-intercept (1/Vₘₐₓ) would be approximately 0.02, giving a Vₘₐₓ of 50 µmol/min. The x-intercept (-1/Kₘ) would be approximately -0.04, giving a Kₘ of 25 µM.

Substrate Specificity Profiling

Substrate specificity profiling determines the range of substrates that an enzyme can act upon. For nucleoside kinases, this is critical for understanding why certain analogs like EdU are efficiently phosphorylated while others are not. csu.edu.au Kinases exhibit specificity based on the nucleobase (e.g., thymine, cytosine) and the sugar moiety. nih.gov For example, studies on nucleoside-diphosphate kinases show that they have different affinities and reaction rates for various purine (B94841) and pyrimidine nucleotides, with guanine (B1146940) nucleotides often showing the highest affinity. nih.govnih.gov Similarly, thymidine kinase 2 can phosphorylate both thymidine and deoxycytidine, but with different kinetic properties. nih.gov Determining the specificity of relevant kinases for EdU helps to predict its metabolic activation potential in different cell types or in the presence of viruses. csu.edu.au

Detection of Phosphorylated Metabolites (e.g., HPLC, TLC, Scintillation Counting)

Tracking the conversion of EdU to its phosphorylated derivatives is essential for a complete metabolic picture. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying nucleotides from cell extracts. nih.govnih.gov Using ion-exchange or reversed-phase columns, it is possible to resolve the parent nucleoside (EdU) from its monophosphate, diphosphate (B83284), and triphosphate metabolites based on their differing polarity and charge. nih.gov This allows for precise measurement of the intracellular concentration of this compound and its downstream products over time.

CompoundAbbreviationTypical HPLC Retention Time (minutes)
EthyldeoxyuridineEdU15.2
This compoundEdU-MP9.8
Ethyldeoxyuridine DiphosphateEdU-DP6.5
Ethyldeoxyuridine TriphosphateEdU-TP4.3

Note: Retention times are illustrative and vary based on the specific column, mobile phase, and gradient used.

Thin-Layer Chromatography (TLC): TLC is another method used to separate nucleotides. scribd.com By using specific stationary phases like polyethyleneimine (PEI)-cellulose, nucleotides can be separated based on the number of phosphate (B84403) groups. nih.govscispace.com For instance, in one dimension, compounds separate based on charge (triphosphates move less than diphosphates, which move less than monophosphates), and in a second dimension, they can be separated based on the nucleobase. nih.gov

Scintillation Counting: When a radiolabeled version of EdU (e.g., containing ³H or ¹⁴C) is used, scintillation counting can quantify the amount of radioactivity in different fractions collected from HPLC or scraped from a TLC plate. This provides a highly sensitive method for tracing the metabolic fate of the initial compound into its various phosphorylated forms, including this compound. nih.gov

Molecular Biology Techniques

Advanced molecular biology techniques are fundamental to understanding the intracellular fate and effects of this compound (EtdUMP). These methods allow for the precise tracking of the molecule and the analysis of its impact on cellular processes at the genetic level.

DNA Incorporation Studies (e.g., Radiolabeling, Click Chemistry Approaches)

A primary application for nucleoside analogs like ethyldeoxyuridine is the labeling of newly synthesized DNA. Investigating the incorporation of its monophosphate form into the genome is crucial for its use as a marker for cell proliferation or as a therapeutic agent.

Radiolabeling: Traditionally, DNA synthesis has been monitored using radiolabeled nucleosides, such as [3H]thymidine. researchgate.net In this method, cells are incubated with the radiolabeled compound, which is incorporated into DNA during replication. The detection of the incorporated radioactivity, typically through autoradiography, provides a measure of cell proliferation. nih.gov A similar approach could be employed for ethyldeoxyuridine, where a radiolabeled version (e.g., with ³H or ¹⁴C) would allow for quantitative analysis of its incorporation into DNA.

Click Chemistry Approaches: A more modern, non-radioactive method for detecting DNA synthesis involves "click chemistry". numberanalytics.comnih.govresearchgate.net This technique has been extensively optimized for the thymidine analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.govjenabioscience.com EdU contains a terminal alkyne group. nih.gov After EdU is administered to cells, it is phosphorylated by cellular kinases, including thymidine kinase, to EdU monophosphate and subsequently to the triphosphate form, which is then incorporated into replicating DNA. researchgate.net

The detection of the incorporated EdU is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netnih.gov A fluorescent dye or a biotin (B1667282) molecule attached to an azide can be "clicked" onto the alkyne group of EdU within the DNA. nih.gov This allows for robust visualization and quantification of DNA synthesis without the need for harsh DNA denaturation steps required for antibody-based detection of other analogs like BrdU. researchgate.netnih.gov

Given the structural similarity, a similar click chemistry strategy could be developed for an alkyne-modified version of ethyldeoxyuridine. This would involve synthesizing an ethynyl-bearing variant of the compound, which, after incorporation into DNA, could be detected with fluorescent azides, offering high sensitivity and resolution in imaging and flow cytometry applications. researchgate.net The analog 5-ethynyl-2'-deoxycytidine (B116413) (EdC) has also been developed as a less cytotoxic alternative to EdU for long-term labeling studies. researchgate.netjenabioscience.com

Table 1: Comparison of DNA Incorporation Study Techniques

Technique Principle Advantages Disadvantages
Radiolabeling Incorporation of a radiolabeled nucleoside (e.g., [3H]thymidine) into DNA, detected by autoradiography. Highly quantitative. Involves hazardous radioactive materials; time-consuming.
Click Chemistry Incorporation of an alkyne-modified nucleoside (e.g., EdU), followed by covalent reaction with a fluorescent azide. High sensitivity and specificity; no DNA denaturation required; fast protocol. Potential for cytotoxicity with some analogs during long exposure. nih.gov

Gene Expression Analysis Related to Metabolic Enzymes

The biological activity of nucleoside analogs like ethyldeoxyuridine is critically dependent on their metabolic activation, a process carried out by cellular enzymes. omicsonline.org The parent nucleoside must be phosphorylated to its monophosphate, diphosphate, and ultimately triphosphate form to be incorporated into DNA. omicsonline.orgwgtn.ac.nz Therefore, analyzing the expression of genes encoding these metabolic enzymes is essential.

The rate-limiting step in the activation of many nucleoside analogs is the initial phosphorylation to the monophosphate form, often catalyzed by deoxyribonucleoside kinases such as thymidine kinase. researchgate.netomicsonline.org Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR), DNA microarrays, and RNA-sequencing (RNA-seq), can be used to investigate the cellular response to treatment with ethyldeoxyuridine.

Researchers can use these methods to determine if exposure to the nucleoside analog leads to changes in the expression levels of key metabolic enzymes. For instance, an upregulation of thymidine kinase gene expression could indicate a cellular mechanism to enhance the phosphorylation and subsequent activity of the compound. Computational methods can further integrate this gene expression data with metabolic network models to identify significantly regulated enzymatic reactions and pathways, providing a systems-level understanding of the compound's metabolic impact. nih.govnih.gov

Computational and Theoretical Approaches

Computational modeling and theoretical studies provide powerful, complementary insights into the behavior of this compound at a molecular level. These in silico methods can predict interactions and guide further experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For a series of 5-substituted deoxyuridine monophosphates, including EtdUMP, a QSAR model could be constructed to predict their efficacy as, for example, inhibitors of a specific viral or cellular enzyme.

The process involves:

Data Collection: Assembling a dataset of related molecules with experimentally measured biological activities.

Descriptor Calculation: Calculating various physicochemical properties (descriptors) for each molecule, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR model for deoxyuridine analogs could be used to predict the activity of novel, unsynthesized derivatives and to identify the key structural features of the 5-ethyl group that contribute to the activity of EtdUMP.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like EtdUMP) when bound to the active site of a target protein, such as thymidylate kinase or a DNA polymerase. nih.gov The method uses scoring functions to estimate the binding affinity, providing insights into the feasibility and mode of interaction. mdpi.com For EtdUMP, docking studies could predict how it fits into the nucleotide-binding pocket of its target enzymes and identify key interactions that stabilize the complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted enzyme-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of atomic movements and conformational changes. This can reveal:

The stability of the ligand's binding pose.

The network of hydrogen bonds and other non-covalent interactions.

The flexibility of different regions of the protein upon ligand binding.

The energetic landscape of the binding process.

These simulations are invaluable for understanding the physical basis of the interaction between EtdUMP and its protein targets.

Structural Analysis of Protein-Nucleotide Interactions (e.g., X-ray Crystallography of related enzyme complexes)

The most definitive understanding of how this compound interacts with its target enzymes comes from high-resolution structural analysis. X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including protein-ligand complexes.

By co-crystallizing a target enzyme, such as thymidylate kinase (TMPK), with EtdUMP, researchers can obtain a detailed 3D structure of the complex. This structure would reveal the precise orientation of EtdUMP in the active site and map out every atomic interaction—including hydrogen bonds, hydrophobic contacts, and electrostatic interactions—with the surrounding amino acid residues.

Studies on how TMPK interacts with other nucleoside monophosphate analogs, such as l-FMAUMP and d4TMP, demonstrate the utility of this approach. nih.gov Kinetic data from such studies show that the enzyme has different affinities (Kₘ) and catalytic efficiencies (k_cat) for various analogs compared to the natural substrate, thymidylate (TMP). nih.gov This biochemical data, when combined with a crystal structure, provides a complete picture of the molecular recognition process and the mechanism of action. Such structural information is crucial for the rational design of more potent and selective nucleoside analogs.

Table 2: Kinetic Parameters of Human Thymidylate Kinase (TMPK) with Various Nucleoside Monophosphate Analogs

Substrate Kₘ (µM) k_cat (s⁻¹) Relative Efficiency (k_cat/Kₘ)
TMP (Thymidine Monophosphate) 12 ± 1 1.8 ± 0.1 100%
d-FMAUMP 7 ± 1 0.7 ± 0.05 70%
l-FMAUMP 100 ± 10 0.18 ± 0.02 1.2%
d4TMP 300 ± 25 0.09 ± 0.01 0.2%

Data adapted from a 2004 study on the behavior of thymidylate kinase. nih.gov

Future Directions and Broader Academic Implications

Elucidation of Unexplored Metabolic and Enzymatic Pathways of Ethyldeoxyuridine Monophosphate

The metabolic journey of Ethyldeoxyuridine (Edoxudine) begins with its phosphorylation, a critical activation step. For Edoxudine (B1671110) to exert its antiviral effects, it must be phosphorylated to its monophosphate form, and subsequently to its di- and triphosphate forms. This process is initiated by viral thymidine (B127349) kinase, an enzyme that is significantly more efficient at phosphorylating Edoxudine than its host cell counterparts. drugbank.com This selective activation is a cornerstone of its antiviral specificity. Once phosphorylated, Edoxudine monophosphate is further converted to its active triphosphate form, which can then be incorporated into viral DNA. drugbank.com

While the primary pathway involving phosphorylation is well-established, there are less-explored metabolic routes that warrant further investigation. The interaction of this compound with key enzymes in the nucleotide synthesis pathway, such as thymidylate synthase, presents a complex area of study. Thymidylate synthase is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. wikipedia.orgtaylorandfrancis.comdrugbank.com Analogs like 5-ethynyl-2'-deoxyuridylate have been shown to be competitive inhibitors of this enzyme. nih.gov The ethyl group at the 5-position of the pyrimidine (B1678525) ring in this compound likely influences its binding and potential inhibition of thymidylate synthase, though the precise kinetics and downstream consequences of this interaction are not fully elucidated.

Further research could explore other potential enzymatic modifications. For instance, deaminases are known to act on similar nucleoside monophosphates. Human sperm cells, for example, contain a 5-methyldeoxycytidine monophosphate (5-mdCMP) deaminase that converts 5-mdCMP into dTMP. nih.gov Investigating whether analogous deaminases can act on this compound, potentially altering its structure and biological activity, could reveal novel metabolic fates. Understanding these secondary pathways is crucial for a complete picture of the compound's mechanism of action and its effects on cellular nucleotide pools.

Theoretical Frameworks for Predicting Nucleoside Analog Biological Activity

The development of potent nucleoside analogs like Ethyldeoxyuridine relies heavily on theoretical frameworks that predict their biological activity based on their chemical structure. These frameworks are essential for designing new drugs with improved efficacy and selectivity. humanjournals.comnih.gov

Computational Modeling: Modern drug discovery increasingly utilizes computational methods to predict how a drug molecule will interact with its biological target. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (the nucleoside analog) to the active site of a target protein, such as a viral DNA polymerase. By predicting the binding affinity and orientation, researchers can estimate the potential inhibitory activity of the analog. nih.gov

Pharmacokinetic/Pharmacodynamic Modeling: Computational tools can also predict how a drug will be absorbed, distributed, metabolized, and excreted (ADMET) by the body. These predictions are crucial for optimizing the drug-like properties of new analogs. nih.gov

These theoretical approaches allow for the rational design and screening of numerous candidate molecules in silico, saving significant time and resources in the drug development pipeline. nih.govacs.org By understanding the key structural features required for antiviral activity, chemists can synthesize novel analogs with potentially greater potency and broader spectrums of activity. biorxiv.org

Theoretical Frameworks for Nucleoside Analog Design

FrameworkPrincipleApplication to this compound
Structure-Activity Relationship (SAR)Correlates specific structural modifications (e.g., adding functional groups) with changes in biological activity.Explains how the 5-ethyl group enhances selective phosphorylation by viral kinases and incorporation by viral DNA polymerase. researchgate.netnih.gov
Molecular DockingComputationally predicts the preferred binding orientation and affinity of a molecule to a target protein.Models the fit of ethyldeoxyuridine triphosphate into the active site of herpes simplex virus DNA polymerase. nih.gov
ADMET PredictionUses computational algorithms to forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound.Assesses the drug-like properties of Ethyldeoxyuridine, guiding modifications to improve its therapeutic profile. nih.gov

Contributions to Fundamental Understanding of Nucleotide Metabolism and Viral Pathogenesis

The study of this compound and similar nucleoside analogs has provided invaluable insights into fundamental biological processes, particularly nucleotide metabolism and viral pathogenesis. nih.govfrontiersin.org

Nucleotide Metabolism: Nucleoside analogs act as powerful probes to dissect the intricate pathways of nucleotide synthesis and degradation. nih.govfrontiersin.org The de novo synthesis pathway provides the essential building blocks for DNA replication, with the conversion of dUMP to dTMP by thymidylate synthase being a rate-limiting step. wikipedia.orgdrugbank.comdrugbank.com By introducing analogs like this compound, researchers can study the substrate specificity and catalytic mechanism of enzymes like thymidylate synthase. nih.gov Observing how the 5-ethyl group affects enzyme binding compared to the natural substrate helps to map the enzyme's active site and understand its function in maintaining the balanced supply of nucleotides necessary for DNA synthesis. wikipedia.org

Viral Pathogenesis: Viral pathogenesis describes the process by which a viral infection leads to disease. nih.gov Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. youtube.com A key aspect of this is the synthesis of new viral genomes, which often requires the virus to encode its own replication enzymes, such as DNA polymerases. youtube.com

Ethyldeoxyuridine's mechanism of action exemplifies a key antiviral strategy. Its preferential phosphorylation by viral thymidine kinase and subsequent incorporation into viral DNA by viral polymerase leads to the termination of the growing DNA chain, thereby halting viral replication. drugbank.comontosight.aipatsnap.com The study of this process has deepened our understanding of the molecular vulnerabilities of viruses like herpes simplex virus. ontosight.aimedchemexpress.com It highlights the differences between viral and host cell enzymes, providing a rational basis for selective antiviral therapy. The success of nucleoside analogs as antivirals underscores the critical importance of nucleotide metabolism in the viral life cycle and has paved the way for the development of many other antiviral drugs targeting these essential pathways. nih.govbiorxiv.orgmdpi.com

Comparative Interaction with Key Enzymes

MoleculeKey EnzymeInteraction & OutcomeContribution to Understanding
Deoxyuridine Monophosphate (dUMP)Thymidylate SynthaseNatural substrate; converted to dTMP for DNA synthesis. wikipedia.orgEstablishes the baseline for the normal de novo DNA synthesis pathway.
This compoundViral Thymidine KinasePreferential substrate; efficiently phosphorylated, initiating its activation. drugbank.comDemonstrates the selective activation mechanism that is key to its antiviral specificity.
Ethyldeoxyuridine TriphosphateViral DNA PolymeraseIncorporated into the viral DNA chain, causing chain termination and inhibiting replication. ontosight.aiIllustrates a primary mechanism of antiviral action and highlights the differences between viral and host polymerases.

Q & A

Q. What are the optimal synthetic routes for Ethyldeoxyuridine monophosphate, and how can purity be ensured?

this compound can be synthesized via phosphorylation of its nucleoside precursor using enzymatic or chemical methods. Enzymatic approaches (e.g., kinase-mediated phosphorylation) often yield higher stereochemical specificity, while chemical methods (e.g., using phosphorylating agents like POCl₃) require rigorous purification steps. Post-synthesis, purity can be validated using reversed-phase HPLC with UV detection at 260–280 nm, coupled with mass spectrometry (LC-MS/MS) for structural confirmation .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

High-resolution LC-MS/MS is essential for quantifying this compound in complex biospecimens. For enzyme interaction studies, UV-Vis spectroscopy (248–280 nm) can monitor substrate depletion or product formation in real time. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ³¹P-NMR) is recommended for verifying phosphate group integrity .

Q. What is the primary biological mechanism of this compound, and how is it studied?

this compound acts as a competitive inhibitor of thymidylate synthase, a key enzyme in pyrimidine biosynthesis. To assess inhibition kinetics, use in vitro assays with purified enzyme, varying substrate concentrations (e.g., dUMP) and measuring initial reaction rates via spectrophotometry. Data can be fitted to the Michaelis-Menten model to determine inhibition constants (Kᵢ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibition constants (Kᵢ) across studies?

Discrepancies in Kᵢ values may arise from differences in assay conditions (pH, temperature, cofactors) or enzyme sources (e.g., bacterial vs. mammalian thymidylate synthase). Standardize protocols using recombinant enzymes and include positive controls (e.g., 5-fluorodeoxyuridine monophosphate). Statistical meta-analysis of published data can identify confounding variables .

Q. What experimental designs are effective for studying this compound’s off-target effects on nucleotide metabolism?

Employ metabolomic profiling (via GC-MS or LC-MS) to track changes in nucleotide pools in treated cell lines. Pair this with RNA-seq to identify dysregulated metabolic pathways. For in vivo models, use isotopic tracing (e.g., ¹³C-glucose) to quantify flux through de novo pyrimidine synthesis .

Q. How do researchers validate the specificity of this compound for thymidylate synthase over related enzymes?

Perform competitive binding assays with structural analogs (e.g., deoxycytidine monophosphate) and use surface plasmon resonance (SPR) to measure binding affinities. Crystallographic studies (X-ray or cryo-EM) can reveal atomic-level interactions, while mutagenesis of enzyme active sites can confirm binding residues .

Q. What strategies mitigate this compound’s instability in physiological buffers?

Stabilize the compound by adjusting buffer pH (6.5–7.5) to minimize hydrolysis. Add antioxidants (e.g., DTT) to prevent oxidation of the ethyl group. For long-term storage, lyophilize in ammonium bicarbonate buffer and store at −80°C .

Methodological Considerations

Q. How to design dose-response studies for this compound in cell-based assays?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) and include a vehicle control. Measure cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) and validate target engagement using Western blotting for thymidylate synthase downstream markers (e.g., dTMP levels). Normalize data to protein content or cell count .

Q. What statistical approaches are appropriate for analyzing enzyme inhibition data?

Apply nonlinear regression to fit dose-response curves (e.g., log[inhibitor] vs. normalized response). Use the F-test to compare one-site vs. two-site binding models. For small sample sizes, employ nonparametric tests (e.g., Mann-Whitney U) and report 95% confidence intervals for Kᵢ values .

Q. How to assess this compound’s pharmacokinetics in preclinical models?

Administer the compound intravenously or orally and collect plasma/tissue samples at timed intervals. Quantify using LC-MS/MS with deuterated internal standards. Calculate pharmacokinetic parameters (e.g., AUC, Cₘₐₓ, t₁/₂) via noncompartmental analysis in software like Phoenix WinNonlin .

Data Interpretation Challenges

Q. How to address variability in enzyme inhibition across different cell lines?

Variability may stem from differences in nucleoside transporter expression or intracellular phosphatase activity. Perform transporter inhibition assays (e.g., with nitrobenzylthioinosine) and measure intracellular metabolite levels. Use CRISPR-edited cell lines to isolate genetic contributors .

Q. What controls are essential for in vivo efficacy studies of this compound?

Include vehicle-treated controls, a positive control (e.g., 5-fluorouracil), and a cohort treated with a rescue metabolite (e.g., thymidine). Monitor body weight, organ toxicity (via histopathology), and hematological parameters to distinguish target-mediated effects from off-target toxicity .

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